molecular formula C16H17N5O3 B2722727 Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate CAS No. 1546722-35-3

Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B2722727
CAS No.: 1546722-35-3
M. Wt: 327.344
InChI Key: MEFXPBGCMOEGLW-UHFFFAOYSA-N
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Description

Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares a similar ester functional group and aromatic ring structure.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a heterocyclic ring system and potential biological activity.

Uniqueness

Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-16(2,3)15-19-13(24-20-15)10-5-6-17-12(7-10)21-8-11(18-9-21)14(22)23-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFXPBGCMOEGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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